molecular formula C9H18N2O2S B13385018 (R)-4-Aminomethylthiazolidine-3-carboxylic acid tert-butyl ester

(R)-4-Aminomethylthiazolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B13385018
M. Wt: 218.32 g/mol
InChI Key: XRUIGLRQDKZXKJ-UHFFFAOYSA-N
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Description

tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate is a compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The protection and deprotection steps are crucial in ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate group can act as a nucleophile or electrophile in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,4-6,10H2,1-3H3

InChI Key

XRUIGLRQDKZXKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1CN

Origin of Product

United States

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